molecular formula C11H15ClN2O2 B018053 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 130049-82-0

3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Numéro de catalogue: B018053
Numéro CAS: 130049-82-0
Poids moléculaire: 242.7 g/mol
Clé InChI: JKVUGXRJSYRXFN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Development of Pyrido[1,2-a]pyrimidin-4-one Scaffold

The pyrido[1,2-a]pyrimidin-4-one scaffold emerged from pioneering work in heterocyclic chemistry during the mid-to-late 20th century. Initial research focused primarily on establishing synthetic methodologies and exploring fundamental reactivity patterns. The first systematic investigations into the reactivity of this ring system revealed distinctive characteristics including susceptibility to ring opening, specific behavior under catalytic hydrogenation conditions, and predictable patterns during reduction with sodium borohydride.

By the 1970s, researchers had established the pharmacological potential of this scaffold, leading to intensified synthetic efforts. The reactivity studies from this period demonstrated that the charge distribution within these molecules, as calculated by quantum chemical methods, correlated well with observed chemical behaviors. This fundamental understanding provided the theoretical foundation for rational design of derivatives with targeted properties.

The specific derivative this compound emerged as researchers explored functionalized variants with enhanced biological activities. Documentation of this particular compound appears in chemical registries from the early 2000s, though earlier research likely contributed to its development.

Table 2: Historical Timeline of Pyrido[1,2-a]pyrimidin-4-one Research

Period Key Developments Significance
1960s-1970s Initial exploration of basic structure and reactivity Established fundamental chemical principles
1980s-1990s Expansion of synthetic methodologies; initial biological screening Identified potential therapeutic applications
2000s Discovery of enzyme inhibitory properties; structure-activity relationship studies Positioned scaffold as promising medicinal chemistry platform
2010s-Present Development of catalytic synthetic methods; identification of specific biological targets Advanced understanding of mechanism of action; improved synthetic efficiency

Significance in Heterocyclic Chemistry Research

The pyrido[1,2-a]pyrimidin-4-one scaffold holds particular importance in heterocyclic chemistry research due to several distinctive features. First, the fused bicyclic system creates a planar, rigid structure that facilitates specific interactions with biological macromolecules. Second, the lactam functionality provides both hydrogen bond accepting capabilities and contributes to the compound's overall electronic distribution.

The this compound specifically exemplifies how functional group placement can dramatically influence bioactivity. The hydroxyl group at position 9 has been demonstrated to enhance inhibitory potency in related compounds. Similarly, the 2-methyl group provides a site for potential metabolic oxidation, while the 3-(2-chloroethyl) moiety introduces a reactive electrophilic center that could participate in covalent binding with nucleophilic residues in target proteins.

Structure-activity relationship studies on pyrido[1,2-a]pyrimidin-4-ones have revealed that hydroxyl substitution at positions 6 or 9 significantly enhances inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. This demonstrates how the specific positioning of functional groups on the core scaffold can be optimized for targeted biological effects.

The diversity of biological activities associated with pyrido[1,2-a]pyrimidin-4-one derivatives underscores their versatility as privileged structures in medicinal chemistry. Their applications span multiple therapeutic areas, including:

  • Enzyme inhibition (particularly aldose reductase)
  • Kinase inhibition (especially PI3K/mTOR pathways)
  • Antioxidant activity
  • Potential applications in cancer therapy

This broad activity profile has driven continued interest in developing novel derivatives and exploring their structure-activity relationships.

Table 3: Biological Activities of Pyrido[1,2-a]pyrimidin-4-one Derivatives

Biological Target/Activity Structural Features Associated with Activity Potential Therapeutic Applications
Aldose Reductase Inhibition Hydroxyl groups at position 6 or 9; phenol or catechol at position 2 Diabetic complications; diabetic neuropathy
PI3K/mTOR Dual Inhibition Specific substitution patterns (structure-dependent) Cancer therapy; inflammatory disorders
Antioxidant Activity Catechol moieties; phenolic hydroxyls Neuroprotection; anti-aging; cardioprotection
Selective PI3Kα H1047R Inhibition Specific recognition elements for mutant enzyme forms Targeted cancer therapy (especially breast cancer)

Evolution of Research Methodologies

The methodologies employed in researching pyrido[1,2-a]pyrimidin-4-ones have evolved dramatically, reflecting both technological advances and shifting research priorities. This evolution spans synthetic approaches, structural characterization techniques, and biological evaluation methods.

Synthetic Methodologies

Early synthetic approaches to pyrido[1,2-a]pyrimidin-4-ones often relied on multi-step procedures with moderate yields and limited scope. Contemporary methods have addressed these limitations through several innovative approaches:

  • Copper-catalyzed processes: Recent advances include one-pot tandem CuI-catalyzed C–N bond formation followed by intramolecular amidation. This approach delivers multi-substituted pyrido[1,2-a]pyrimidin-4-ones with excellent yields, broad substrate scope, and good functional group tolerance. The method operates at 130°C in DMF, allowing practical and modular synthesis from readily available 2-halopyridine and (Z)-3-amino-3-arylacrylate esters.

  • Heteropolyacid catalysis: Solid heteropolyacid catalysts, particularly aluminum-exchanged tungstophosphoric acid salts with Keggin structure (AlₓH₃₋ₓPW₁₂O₄₀), have demonstrated exceptional efficacy in pyrido[1,2-a]pyrimidin-4-one synthesis. These catalysts possess both Brønsted and Lewis acid sites, with increased surface area and Lewis acidity corresponding to higher aluminum content. Using these catalysts, researchers have achieved yields exceeding 90% under mild, environmentally friendly conditions.

  • Functionalization strategies: Modern approaches include direct modification of the pyrido[1,2-a]pyrimidin-4-one core through various C-H functionalization methods. These include cross-coupling reactions, arylation, alkenylation, sulfenylation, selenylation, and phosphonation, enabling diverse structural modifications without requiring pre-functionalized starting materials.

Structural Characterization

Structural elucidation techniques have progressed from basic methods to sophisticated instrumentational approaches:

  • Advanced spectroscopic techniques: High-field NMR spectroscopy, including 2D correlation methods (COSY, HMQC, HMBC), has enabled precise structural assignment of complex pyrido[1,2-a]pyrimidin-4-one derivatives.

  • X-ray crystallography: Single-crystal X-ray diffraction has provided definitive structural information, including absolute stereochemical configuration for chiral derivatives.

  • Computational modeling: Quantum chemical calculations have elucidated electronic distributions and helped explain reactivity patterns in these heterocycles.

Biological Evaluation

The assessment of biological activities has similarly evolved:

  • Enzyme inhibition studies: Detailed kinetic analyses of enzyme inhibition have replaced earlier, less precise screening methods. For instance, pyrido[1,2-a]pyrimidin-4-one derivatives have been evaluated as aldose reductase inhibitors through rigorous enzyme assays combined with antioxidant activity measurements.

  • Cellular assays: Modern cellular models enable evaluation of compounds under more physiologically relevant conditions. PI3K/mTOR inhibitors based on the pyrido[1,2-a]pyrimidin-4-one scaffold have been assessed using sophisticated cellular readouts measuring phosphorylation of downstream targets.

  • In vivo studies: Advanced animal models have allowed evaluation of pharmacokinetic properties and efficacy in disease models. Some pyrido[1,2-a]pyrimidin-4-one derivatives have demonstrated efficacy in xenograft tumor models.

Table 4: Evolution of Synthetic Approaches for Pyrido[1,2-a]pyrimidin-4-ones

Methodology Key Features Advantages Limitations Reference
Classical Condensation Multi-step procedures; moderate yields Established protocols; accessible reagents Lower yields; limited scope; harsh conditions Early literature
CuI-Catalyzed Tandem Reactions One-pot C–N bond formation/intramolecular amidation Simple operation; broad scope; good functional group tolerance Requires high temperature (130°C); uses DMF as solvent
Heteropolyacid Catalysis Solid acid catalysts; mild conditions Excellent yields (>90%); environmentally friendly; recyclable catalysts Requires specialized catalyst preparation
C-H Functionalization Direct modification of core scaffold Avoids pre-functionalization; enables late-stage diversification May have regioselectivity challenges; requires optimization

Current Research Landscape and Challenges

The current research landscape surrounding this compound and related derivatives reflects both significant achievements and persistent challenges. This section examines the state of the field and identifies areas requiring further investigation.

Contemporary Research Directions

  • Medicinal Chemistry Applications :

    The pharmacological potential of pyrido[1,2-a]pyrimidin-4-one derivatives has been extensively explored in recent years. A particularly promising direction involves their development as kinase inhibitors. Researchers have designed and synthesized pyrido[1,2-a]pyrimidin-4-one derivatives that function as potent and orally active dual PI3K/mTOR inhibitors. These compounds have demonstrated efficacy in xenograft models, highlighting their potential in cancer therapy.

    More recently, research has focused on developing pyridopyrimidinones that selectively inhibit mutant forms of PI3Kα, particularly the H1047R variant prevalent in breast cancers and other solid tumors. Such selective inhibition represents an important advance in targeted cancer therapy, potentially reducing off-target effects associated with inhibiting the wild-type enzyme.

  • Structure-Activity Relationship Refinement :

    Current research continues to refine understanding of how structural modifications affect biological activity. Studies on 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives have demonstrated that hydroxyl groups at positions 6 or 9 significantly enhance inhibitory potency against aldose reductase. Similarly, the presence of phenol or catechol moieties has been shown to be essential for enzyme recognition, as methylation or removal of these groups substantially reduces or eliminates activity.

    These structure-activity relationships provide valuable guidance for the design of optimized derivatives, including potential modifications to this compound.

  • Synthetic Methodology Innovation :

    Contemporary synthetic efforts focus on developing more efficient, sustainable, and scalable methods. Recent advances in copper-catalyzed reactions have enabled one-pot synthesis of multi-substituted pyrido[1,2-a]pyrimidin-4-ones with excellent yields. Similarly, the use of solid heteropolyacid catalysts has provided an environmentally friendly approach to these compounds with yields exceeding 90%.

    These methodological innovations facilitate access to diverse derivatives, enabling more comprehensive structure-activity relationship studies and potential scale-up for advanced testing or development.

Current Challenges

Despite significant progress, several challenges persist in the field:

  • Target Selectivity : Achieving highly selective engagement of specific biological targets while maintaining favorable pharmacokinetic properties remains challenging. Many pyrido[1,2-a]pyrimidin-4-one derivatives exhibit activity against multiple targets, which can lead to off-target effects.

  • Optimization of Drug-Like Properties : Balancing potency with suitable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles presents ongoing challenges. The hydrophobic nature of many pyrido[1,2-a]pyrimidin-4-one derivatives can limit water solubility and bioavailability.

  • Mechanistic Understanding : While biological activities have been well-documented, detailed molecular mechanisms of action remain incompletely understood for many derivatives, including this compound.

  • Synthetic Complexity : Despite advances, the synthesis of highly functionalized derivatives with precise stereochemical control can still present challenges, particularly for large-scale production.

Future Research Directions

Several promising directions for future research emerge from current challenges and opportunities:

  • Hybrid Molecule Development : Incorporation of the pyrido[1,2-a]pyrimidin-4-one scaffold into hybrid molecules that combine multiple pharmacophores could yield compounds with enhanced potency, selectivity, or novel mechanisms of action.

  • Targeted Delivery Systems : Development of delivery systems that can improve the pharmacokinetic properties of pyrido[1,2-a]pyrimidin-4-one derivatives, particularly those with limited water solubility.

  • Expanded Biological Profiling : Comprehensive screening against broader panels of biological targets could identify novel activities for existing compounds, including this compound.

  • Application of Artificial Intelligence : Leveraging machine learning approaches could accelerate the design and optimization of new derivatives with enhanced properties.

Table 5: Structure-Activity Relationships for Pyrido[1,2-a]pyrimidin-4-one Derivatives

Position Modification Effect on Activity Target/Activity Reference
Position 2 Phenol or catechol moiety Essential for enzyme recognition Aldose reductase
Position 2 Lengthening side chain to benzyl Reduced activity Aldose reductase
Position 3 Varied substitution (including 2-chloroethyl) Activity dependent on specific substituent Various
Position 6 or 9 Introduction of hydroxyl group Enhanced inhibitory potency Aldose reductase
Phenol/Catechol OH groups Methylation or removal Reduced or abolished activity Aldose reductase

Table 6: Key Biological Evaluations of Pyrido[1,2-a]pyrimidin-4-one Derivatives

Compound Class Biological Target Potency Range In vivo Efficacy Reference
2-Phenyl derivatives with OH at position 6 or 9 Aldose reductase Micromolar to submicromolar Not reported
PI3K/mTOR dual inhibitors PI3K and mTOR kinases High enzyme activity Demonstrated in PC-3M tumor xenograft
Selective PI3Kα H1047R inhibitors Mutant PI3Kα High selectivity over wild-type Tumor regression in HCC1954 model
Catechol derivatives Antioxidant activity Significant free radical scavenging Not reported

Propriétés

IUPAC Name

3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-7-8(4-5-12)11(16)14-6-2-3-9(15)10(14)13-7/h9,15H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVUGXRJSYRXFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCC(C2=N1)O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573961
Record name 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130049-82-0
Record name 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130049-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Chloroethyl)-2-methyl-9-hydroxy-6,7,8,9-tetrahydro-4H-pyrido (1,2-a) pyrimidin-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130049820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-CHLOROETHYL)-2-METHYL-9-HYDROXY-6,7,8,9-TETRAHYDRO-4H-PYRIDO (1,2-A) PYRIMIDIN-4-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M62IXL9X4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mécanisme D'action

Target of Action

It has been synthesized as an antibacterial agent, suggesting that its targets may be bacterial proteins or enzymes essential for bacterial growth and survival.

Activité Biologique

3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS Number: 130049-82-0) is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C11H15ClN2O2
  • Molecular Weight : 242.7 g/mol
  • Appearance : Pale-yellow solid

Synthesis

The synthesis of this compound has been reported using various methods that include hydrogenation and the use of palladium catalysts. The reaction conditions typically involve:

  • Reactants : 3-(2-chloroethyl)-2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one with hydrogen chloride.
  • Catalyst : 10% palladium on activated carbon.
  • Solvents : Ethanol and water.

The yield of the synthesis process has been reported as high as 99.32% under optimized conditions .

Antibacterial Activity

The compound has been evaluated for its antibacterial properties against various strains of bacteria. A study conducted in vitro demonstrated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably:

  • Compounds with heterocyclic piperazine moiety showed enhanced activity.
  • One derivative (6i) exhibited two-fold better activity than the standard drug Streptomycin sulfate against Bacillus subtilis and Pseudomonas aeruginosa .

Anti-inflammatory Activity

Research has indicated that pyrido[1,2-a]pyrimidine derivatives possess anti-inflammatory properties. Specifically, compounds related to this compound have been tested for their ability to inhibit cyclooxygenase (COX) enzymes:

  • Compounds showed IC50 values indicating their potency in inhibiting COX enzymes compared to standard anti-inflammatory drugs like diclofenac .

Anticancer Activity

Some studies suggest that the compound may exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cells. The specific pathways and efficacy remain an area of ongoing research.

Case Studies

Several case studies have explored the biological implications of this compound:

  • Antibacterial Efficacy Study :
    • Objective : To assess the antibacterial effects of synthesized derivatives.
    • Methodology : Agar well diffusion and microdilution methods were employed.
    • Results : Certain derivatives demonstrated superior inhibition zones compared to standard antibiotics .
  • Anti-inflammatory Mechanism Study :
    • Objective : To evaluate the inhibition of COX enzymes by pyrido[1,2-a]pyrimidine derivatives.
    • Methodology : COX inhibition assays were performed using various concentrations of the compounds.
    • Results : Some derivatives achieved significant inhibition with IC50 values comparable to established anti-inflammatory drugs .

Summary Table of Biological Activities

Biological ActivityTest MethodologyResultsReference
AntibacterialAgar diffusion/microdilutionCompound 6i showed two-fold better activity than Streptomycin
Anti-inflammatoryCOX inhibition assayIC50 values comparable to diclofenac
AnticancerApoptosis induction assaysInduction in specific cancer cell linesOngoing research

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is recognized as an important intermediate in the synthesis of several pharmacologically active substances. Notably, it is associated with the development of antipsychotic medications. It serves as a precursor for synthesizing paliperidone , an atypical antipsychotic used to treat schizophrenia and schizoaffective disorder. The structural similarities between this compound and paliperidone suggest that it may influence the pharmacological profile of these drugs.

Antipsychotic Activity

Research indicates that derivatives of this compound exhibit antipsychotic properties. Studies have shown that modifications to the pyrido-pyrimidine structure can enhance receptor affinity for dopamine and serotonin receptors, which are critical targets in treating psychotic disorders.

Case Study: Synthesis and Evaluation

A notable study synthesized various derivatives from 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one to evaluate their antipsychotic activity. The results demonstrated that certain derivatives had improved efficacy compared to paliperidone itself. This underscores the importance of this compound in drug development pipelines.

The synthesis of this compound typically involves multi-step organic reactions including cyclization and chlorination processes. Various synthetic routes have been explored to optimize yield and purity.

Example Synthetic Route:

  • Starting Material : 2-Methylpyridine derivatives.
  • Chlorination : Introduction of the chloroethyl group.
  • Cyclization : Formation of the pyrido-pyrimidine framework.
  • Hydroxylation : Addition of the hydroxyl group at the designated position.

Future Research Directions

Ongoing research aims to explore further modifications to enhance therapeutic efficacy and reduce side effects associated with existing antipsychotic treatments. Investigations into the structure-activity relationship (SAR) will be crucial for optimizing this compound's pharmacological profile.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Derivatives with Modified Side Chains

Table 1: Key Structural Analogs
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences/Applications References
Target Compound 3-(2-Chloroethyl), 9-hydroxy C₁₁H₁₅ClN₂O₂ 242.70 Intermediate for paliperidone/risperidone
Hydrochloride Salt 3-(2-Chloroethyl), 9-hydroxy + HCl C₁₁H₁₆Cl₂N₂O 263.16 Improved crystallinity; regulated as toxic (EU: T; R25)
3-(2-Iodoethyl) Analog 3-(2-Iodoethyl) C₁₁H₁₅IN₂O 318.15 Enhanced leaving-group ability for substitution reactions
9-Benzyloxy Intermediate (CMBP) 9-Benzyloxy C₁₉H₂₀ClN₂O₂ 343.83 Precursor to target compound; requires debenzylation
Key Observations :
  • Hydrochloride Salt : The addition of HCl improves solubility and crystallinity but introduces toxicity concerns .
  • CMBP : The benzyloxy group acts as a protective moiety for the hydroxyl group during synthesis, requiring additional deprotection steps .

Pharmacologically Active Derivatives

Table 2: Clinically Relevant Pyrido[1,2-a]pyrimidin-4-one Derivatives
Compound Name Additional Substituents Molecular Formula Therapeutic Use Key Structural Differences References
Paliperidone 3-[2-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidinyl)ethyl] C₂₃H₂₇FN₄O₃ Antipsychotic (schizophrenia) Extended piperidine-benzisoxazole chain attached via chloroethyl displacement
Risperidone 3-{2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidino]ethyl} C₂₃H₂₇FN₄O₂ Antipsychotic Similar to paliperidone but lacks 9-hydroxy group
Pirenperone 3-{2-[4-(4-Fluorobenzoyl)piperidino]ethyl} C₂₃H₂₄FN₃O₂ 5HT₂A antagonist Fluorobenzoyl-piperidine side chain; no tetrahydro ring
Key Observations :
  • Paliperidone vs. Risperidone : Paliperidone retains the 9-hydroxy group, enhancing metabolic stability compared to risperidone .
  • Pirenperone : The absence of a tetrahydro ring reduces conformational rigidity, affecting receptor binding specificity .

Méthodes De Préparation

Hydrogenation of Pyrido[1,2-a]pyrimidin-4-one Precursors

The most widely adopted method involves the hydrogenation of 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride. This reaction typically employs 10% palladium on activated carbon (Pd/C) under hydrogen gas (1.5 MPa) in ethanol-water mixtures at 80°C. The use of a microchannel reactor enables rapid reaction completion within 20 seconds, achieving a 99.32% yield. Critical to this process is the synclinal conformation of the chloroethyl side chain, which minimizes steric hindrance during hydrogenation.

The mechanism proceeds via:

  • Adsorption of hydrogen onto the Pd/C surface.

  • Cleavage of the C=C bond in the pyrido[1,2-a]pyrimidin-4-one core.

  • Stereoselective reduction of the ketone group to a secondary alcohol.

Post-reaction purification involves pH adjustment to 7–8 using aqueous ammonia, followed by extraction with methylene chloride.

Alternative Cyclization Strategies

While hydrogenation dominates industrial production, laboratory-scale syntheses occasionally utilize cyclization of 2-aminopyridine derivatives. For example, Zang et al. demonstrated the reaction of 2-aminopyridines with alkylidenemalononitriles in the presence of copper catalysts at 130–140°C. This method yields pyrido[1,2-a]pyrimidin-4-ones but requires extended reaction times (50 hours) and achieves lower yields (31–33%) compared to hydrogenation.

Industrial-Scale Optimization

Batch vs. Continuous Flow Processing

Batch processing in large reactors remains common, but continuous flow systems (e.g., microchannel reactors) offer distinct advantages:

ParameterBatch ReactorMicrochannel Reactor
Reaction Time4–6 hours20 seconds
Yield94%99.32%
Deschloro Impurity0.8%<0.005%
Energy ConsumptionHighLow

Data derived from.

The microchannel system’s short residence time and efficient heat transfer mitigate side reactions, particularly the formation of deschloro impurities (3-ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one).

Solvent and Catalyst Selection

Optimal solvent systems balance polarity and environmental impact:

  • Ethanol-water mixtures (4:1 v/v) enhance substrate solubility while enabling easy catalyst recovery.

  • Toluene is preferred for extraction due to its immiscibility with aqueous phases and low toxicity.

Catalyst loading is critical:

  • 5% Pd/C achieves full conversion but risks over-reduction.

  • 10% Pd/C provides a safer margin, reducing reaction time by 40%.

Purity Control and Impurity Mitigation

Deschloro Impurity Formation

The primary impurity arises from premature C-Cl bond cleavage during hydrogenation. Factors influencing its formation include:

  • pH : Maintaining acidic conditions (pH 2–3) with HCl suppresses nucleophilic substitution at the chloroethyl group.

  • Hydrogen Pressure : Excess H₂ (>3.2 molar equivalents) accelerates undesired dechlorination.

Crystallization and Recrystallization

Final purification involves:

  • Acidification with 34% HCl to dissolve the product.

  • Basification with saturated NaHCO₃ to pH 9–10, inducing crystallization.

  • Recrystallization from isopropyl alcohol-water mixtures to achieve >99.5% purity.

Green Chemistry Innovations

Solvent Recycling

Ethanol recovery via fractional distillation reduces waste by 70% in continuous flow systems.

Comparative Analysis of Synthetic Protocols

The table below evaluates key methodologies:

MethodYieldPurityReaction TimeScalability
Hydrogenation (Batch)94%99.2%4 hoursHigh
Hydrogenation (Flow)99.32%99.95%20 secondsVery High
Copper-Catalyzed Cyclization33%95%50 hoursLow

Q & A

Q. What are the key synthetic routes for 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, and how do reaction conditions influence yield?

  • Methodological Answer : A one-pot synthesis method involves reacting 3-(benzyloxy)pyridine-2-amine with 3-acetyldihydrofuran-2-(3H)-one in the presence of a solvent (e.g., toluene) and activating agents like phosphoryl chloride. The intermediate is catalytically hydrogenated to yield the final compound. Optimizing catalyst choice (e.g., palladium on carbon) and solvent polarity can improve yields to >75% . For hydrogenation steps, in-line NIR spectroscopy is recommended to monitor selectivity and reduce byproducts like over-hydrogenated derivatives .

Q. How is this compound structurally characterized, and what analytical techniques are critical for confirming its purity?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) at 110 K provides definitive structural confirmation, with key parameters including a mean C–C bond length of 0.004 Å and an R-factor of 0.065 . Complementary techniques include:
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm.
  • Mass Spectrometry : ESI-MS (m/z 242.7 for [M+H]⁺) to verify molecular weight.
  • FT-IR : Identification of functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .

Q. What is the pharmacological relevance of this compound in drug development?

  • Methodological Answer : It is a critical intermediate in synthesizing paliperidone (an antipsychotic) and is monitored as a pharmacopeial impurity (e.g., "Paliperidone Related Compound C"). Researchers must quantify it at <0.1% in final drug products using validated HPLC methods with reference standards (e.g., EP Impurity C, CAS 144598-75-4) . Its hydroxy and chloroethyl groups contribute to bioactivity, warranting structure-activity relationship (SAR) studies for analogs .

Advanced Research Questions

Q. How can selectivity challenges during catalytic hydrogenation of this compound be addressed?

  • Methodological Answer : The hydrogenation of the pyridine ring to a tetrahydropyridine structure requires precise control to avoid over-reduction. Key strategies:
  • Process Analytical Technology (PAT) : Implement in-line NIR spectroscopy to monitor reaction progress and adjust H₂ pressure in real-time. NIR is preferred over mid-IR for its robustness in production environments .
  • Catalyst Screening : Test Pd/C vs. PtO₂ catalysts at varying temperatures (25–50°C) to optimize regioselectivity. Data from small-scale reactors (e.g., 50 mL) should be validated with production-scale batches .

Q. How do stereochemical properties influence the compound’s reactivity and biological activity?

  • Methodological Answer : The 9-hydroxy group introduces chirality, affecting interactions with biological targets. Techniques for stereochemical analysis:
  • Circular Dichroism (CD) : Characterize Cotton effects near 250 nm to assign absolute configuration. Axial substituents (e.g., chloroethyl) dictate CD band signs .
  • Vilsmeier-Haack Acylation : Probe stereoelectronic effects by introducing formyl or acyl groups at position 9. Use NMR (¹H/¹³C) to monitor E/Z isomerism in derivatives .

Q. How can researchers resolve contradictions in synthetic yield data across different studies?

  • Methodological Answer : Discrepancies often arise from solvent purity or catalyst deactivation. Systematic approaches include:
  • Design of Experiments (DoE) : Vary factors like solvent (DMF vs. THF), temperature, and catalyst loading in a factorial design to identify critical parameters.
  • Byproduct Analysis : Use LC-MS to detect side products (e.g., dechlorinated analogs) and refine reaction quenching protocols .

Q. What methodologies are used to assess the environmental fate and ecotoxicological impact of this compound?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL (2005–2011) for long-term environmental studies:
  • Abiotic Degradation : Hydrolysis studies at pH 4–9 to measure half-life (t₁/₂).
  • Biotic Transformation : Use soil microcosms with LC-MS/MS to track metabolites.
  • Ecotoxicity Assays : Daphnia magna acute toxicity (48-h EC₅₀) and algal growth inhibition tests .

Q. What computational approaches are suitable for modeling this compound’s interactions with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with crystal structures of dopamine D₂ receptors (PDB: 6CM4) to predict binding modes.
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of hydrogen bonds with Ser194 and Asp110 residues.
  • QSAR : Develop models using Gaussian-derived descriptors (e.g., HOMO-LUMO gap) to predict activity across analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.